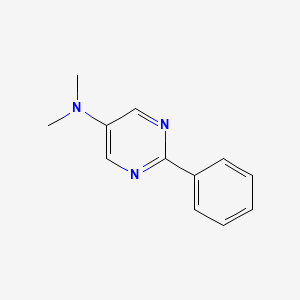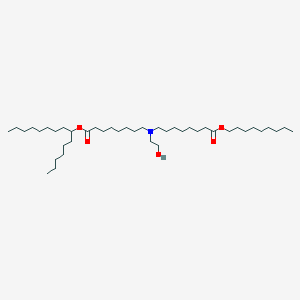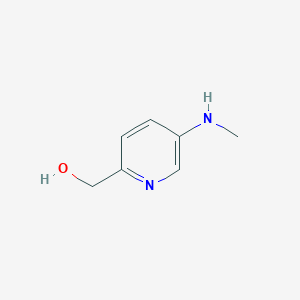![molecular formula C15H11ClF3N3O3S B13354170 {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13354170.png)
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach is to start with 3-chloro-5-(trifluoromethyl)pyridine, which undergoes a series of reactions to introduce the amino and oxoethyl groups. The final step involves the esterification with 2-(methylthio)nicotinic acid under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model substrate for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
作用機序
The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the compound, known for its use in organic synthesis.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar chemical properties.
2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine:
Uniqueness
What sets 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C15H11ClF3N3O3S |
|---|---|
分子量 |
405.8 g/mol |
IUPAC名 |
[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H11ClF3N3O3S/c1-26-13-9(3-2-4-20-13)14(24)25-7-11(23)22-12-10(16)5-8(6-21-12)15(17,18)19/h2-6H,7H2,1H3,(H,21,22,23) |
InChIキー |
PQWUUPFECCAVOG-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13354100.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B13354102.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354113.png)
![Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]-](/img/structure/B13354114.png)
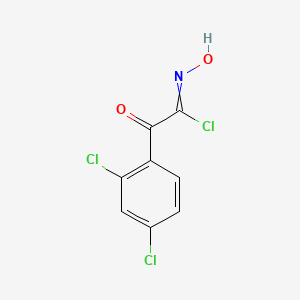
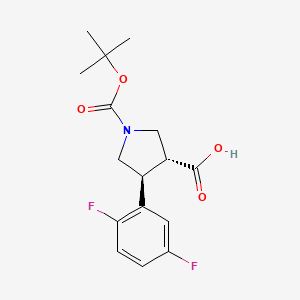

![3-[(Benzylsulfanyl)methyl]-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354146.png)

![(2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B13354154.png)
